Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate
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Overview
Description
Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate is a complex organic compound with the molecular formula C22H20ClNO4S. It is known for its unique chemical structure, which includes a benzoate ester linked to a sulfonamide group. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(phenylsulfonyl)amino]benzoate
- Methyl 4-[(3-chlorophenyl)(phenylsulfonyl)amino]benzoate
- Methyl 4-[(2-methylphenyl)(phenylsulfonyl)amino]benzoate
Uniqueness
Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[N-(benzenesulfonyl)-3-chloro-2-methylanilino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4S/c1-16-20(23)9-6-10-21(16)24(29(26,27)19-7-4-3-5-8-19)15-17-11-13-18(14-12-17)22(25)28-2/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFXMCGLZNAHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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